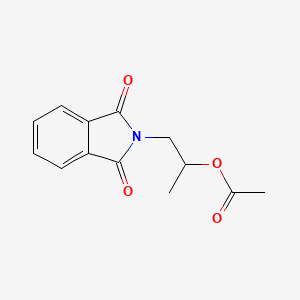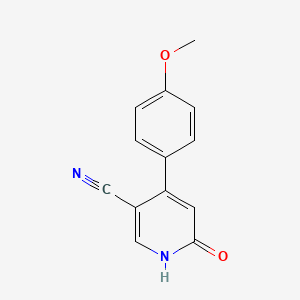![molecular formula C15H11N5 B14227419 1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]- CAS No. 824395-03-1](/img/structure/B14227419.png)
1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]- is a heterocyclic compound that combines the structural features of benzimidazole and triazole. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and catalysis. The unique arrangement of nitrogen atoms within its structure imparts distinct chemical and biological properties, making it a valuable subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulfite . This reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the benzimidazole and triazole rings can be targeted.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Exhibits potential as an anticancer agent by inhibiting protein kinases and other molecular targets.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]- involves its interaction with various molecular targets. For instance, as an anticancer agent, it acts by inhibiting protein kinases, topoisomerases, and other enzymes involved in cell proliferation . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Benzimidazole, 2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]
- 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene
Uniqueness
1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]- stands out due to its unique combination of benzimidazole and triazole rings, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
824395-03-1 |
|---|---|
Fórmula molecular |
C15H11N5 |
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
2-[2-(1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H11N5/c1-2-6-11(10(5-1)14-16-9-17-20-14)15-18-12-7-3-4-8-13(12)19-15/h1-9H,(H,18,19)(H,16,17,20) |
Clave InChI |
JIVKLZCNXILVQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C4=NC=NN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
![4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14227340.png)
![1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one](/img/structure/B14227349.png)





![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)
![N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B14227404.png)




